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Compound Name: PROTAC ATR degrader-1

Cat. No.: B12366124 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, PROTAC ATR degrader-1, also

known as compound ZS-7, has emerged as a significant development in the quest to drug the

undruggable. This technical guide provides a comprehensive overview of the intellectual

property, experimental validation, and underlying scientific principles of this potent and

selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator

of the DNA damage response.

Intellectual Property Landscape
The core intellectual property surrounding PROTAC ATR degrader-1 appears to be

consolidated in the international patent application WO2023195543A1, filed by China

Pharmaceutical University. The inventors credited, Zou, Yi; Liu, Xinyong; and Zhu, Qihua, are

also the authors of the primary scientific publication disclosing the discovery of ZS-7.

Key Aspects of the Patent Application:

Core Claims: The patent application lays claim to the chemical structure of a series of

PROTAC molecules, including the specific structure of ZS-7. The claims also encompass the

synthesis methods for these compounds and their use in the treatment of cancer.

Novelty and Inventive Step: The novelty of the invention lies in the specific design of the

PROTAC molecule, which effectively hijacks the cellular ubiquitin-proteasome system to
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induce the degradation of the ATR protein. The inventive step is argued based on the

unexpected potency and selectivity of ZS-7 compared to existing ATR inhibitors.

Therapeutic Applications: The primary claimed therapeutic application for these ATR

degraders is in the treatment of various cancers, particularly those with deficiencies in other

DNA damage response pathways, where targeting ATR can induce synthetic lethality.

Quantitative Data Summary
PROTAC ATR degrader-1 (ZS-7) has demonstrated potent and selective degradation of the

ATR protein in cancer cell lines. The key quantitative data from preclinical studies are

summarized below.

Parameter Value Cell Line Notes

DC50 0.53 μM
LoVo (human

colorectal cancer)

The half-maximal

degradation

concentration,

indicating the potency

of the degrader.[1]

Parent Inhibitor AZD6738 -

ZS-7 was developed

from this known ATR

kinase inhibitor.

E3 Ligase Ligand Pomalidomide -

Recruits the Cereblon

(CRBN) E3 ubiquitin

ligase.

Signaling Pathway and Mechanism of Action
ATR plays a pivotal role in the DNA Damage Response (DDR) pathway, a complex network of

signaling cascades that detect and repair DNA lesions, thereby maintaining genomic integrity.
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ATR Signaling Pathway in DNA Damage Response
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Caption: Simplified ATR signaling pathway in response to DNA damage.

PROTAC ATR degrader-1 functions by inducing the targeted degradation of the ATR protein.

This is achieved through the formation of a ternary complex between ATR, the PROTAC

molecule, and an E3 ubiquitin ligase.
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Mechanism of Action of PROTAC ATR degrader-1
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Caption: Mechanism of ATR degradation induced by PROTAC ATR degrader-1 (ZS-7).
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Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of

scientific findings. The following protocols are based on the supplementary information from the

primary research publication.

Cell Culture and Reagents
Cell Lines: LoVo (human colorectal cancer) cells were obtained from the American Type

Culture Collection (ATCC).

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Antibodies and Reagents: Primary antibodies against ATR and β-actin, as well as secondary

antibodies, were procured from commercial suppliers. PROTAC ATR degrader-1 (ZS-7) was

synthesized in-house.

Western Blotting for ATR Degradation
This protocol is used to quantify the amount of ATR protein in cells following treatment with the

degrader.
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Western Blotting Experimental Workflow
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Caption: Step-by-step workflow for Western Blotting analysis.
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Cell Treatment: Seed LoVo cells in 6-well plates and treat with varying concentrations of ZS-

7 for the desired time.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20

(TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies against ATR and β-

actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Cell Viability Assay
This assay measures the effect of the degrader on cell proliferation and survival.

Cell Seeding: Seed LoVo cells in 96-well plates at a density of 5,000 cells per well.

Compound Treatment: After 24 hours, treat the cells with a serial dilution of ZS-7.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan

crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The IC50 values are then calculated from the dose-response curves.

This in-depth guide provides a foundational understanding of the intellectual property,

mechanism of action, and experimental validation of PROTAC ATR degrader-1. For

researchers and drug development professionals, this information is critical for navigating the

competitive landscape and advancing the development of novel cancer therapeutics based on

targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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